(R,S)-Ivosidenib: A Comprehensive Technical Guide to its Mechanism of Action on IDH1 Mutants
(R,S)-Ivosidenib: A Comprehensive Technical Guide to its Mechanism of Action on IDH1 Mutants
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R,S)-Ivosidenib (AG-120) is a first-in-class, potent, and selective oral inhibitor of the isocitrate dehydrogenase 1 (IDH1) mutant enzyme. Mutations in IDH1, particularly at the R132 residue, confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG disrupts normal cellular metabolism and epigenetic regulation, contributing to the pathogenesis of various cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[3][4] Ivosidenib specifically targets and inhibits the mutant IDH1 enzyme, leading to a significant reduction in 2-HG levels.[5] This, in turn, reverses the downstream oncogenic effects of 2-HG, including the alleviation of epigenetic dysregulation and the induction of cellular differentiation. This technical guide provides an in-depth overview of the mechanism of action of (R,S)-Ivosidenib, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action: Inhibition of Mutant IDH1 and Reduction of 2-Hydroxyglutarate
The primary mechanism of action of Ivosidenib is its direct and selective inhibition of the mutated IDH1 enzyme. This inhibition blocks the abnormal production of the oncometabolite 2-HG.
Biochemical Potency and Selectivity
Ivosidenib demonstrates high potency against various IDH1-R132 mutants with IC50 values in the low nanomolar range. It exhibits significant selectivity for mutant IDH1 over wild-type IDH1 and other related enzymes.
| Mutant IDH1 Isoform | Enzymatic IC50 (nM) | Cellular IC50 (nM) in HT1080 cells | Reference |
| IDH1-R132H | 12 | 62 | |
| IDH1-R132C | 13 | Not Reported | |
| IDH1-R132G | 8 | Not Reported | |
| IDH1-R132L | 13 | Not Reported | |
| IDH1-R132S | 12 | Not Reported |
Reduction of 2-Hydroxyglutarate (2-HG)
The inhibition of mutant IDH1 by Ivosidenib leads to a rapid and sustained decrease in 2-HG levels in both preclinical models and in patients with IDH1-mutant cancers.
| Model/Patient Population | Treatment | 2-HG Reduction | Reference |
| HT1080 xenograft mouse model | 50 mg/kg and 150 mg/kg Ivosidenib | 92.0% and 95.2% inhibition, respectively | |
| IDH1-mutant brain tumors (xenograft) | Ivosidenib | >84% | |
| IDH1-mutant low-grade glioma (Phase I study) | Ivosidenib and Vorasidenib | >90% in tumor tissue | |
| IDH1-mutant cholangiocarcinoma and chondrosarcoma (Phase 1) | Multiple doses of Ivosidenib | Up to 98% in plasma | |
| IDH-mutant gliomas (in vivo MRS study) | Ivosidenib/Vorasidenib | Significant decrease (p < 0.001) |
Downstream Effects: Reversal of Oncogenic Pathways
The reduction of 2-HG by Ivosidenib triggers a cascade of downstream events that collectively contribute to its anti-tumor activity.
Epigenetic Reprogramming
High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including TET DNA hydroxylases and histone lysine demethylases (KDMs). This leads to global DNA and histone hypermethylation, which in turn alters gene expression and blocks cellular differentiation. By reducing 2-HG, Ivosidenib restores the activity of these enzymes, leading to a reversal of the hypermethylation phenotype and the re-expression of genes involved in normal cellular differentiation.
Induction of Cellular Differentiation
A hallmark of IDH-mutant cancers is a block in cellular differentiation. In hematological malignancies like AML, this manifests as an accumulation of immature blast cells. By reversing the epigenetic block, Ivosidenib promotes the differentiation of these malignant cells into mature, functional cell types. This is a key aspect of its therapeutic effect, particularly in AML.
Key Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the mechanism of action of Ivosidenib.
IDH1 Enzymatic Activity Assay
This assay measures the ability of Ivosidenib to inhibit the enzymatic activity of mutant IDH1.
Principle: The neomorphic activity of mutant IDH1 consumes NADPH in the conversion of α-KG to 2-HG. The rate of NADPH depletion is monitored by the decrease in absorbance at 340 nm.
Materials:
-
Recombinant mutant IDH1 enzyme (e.g., R132H)
-
Ivosidenib (or other test compounds)
-
α-Ketoglutarate (α-KG)
-
NADPH
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 150 mM NaCl, 1 mM DTT)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a serial dilution of Ivosidenib in assay buffer.
-
In a 96-well plate, add the recombinant mutant IDH1 enzyme to each well.
-
Add the Ivosidenib dilutions to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of α-KG and NADPH to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a plate reader.
-
Calculate the initial reaction velocity for each Ivosidenib concentration.
-
Plot the reaction velocity against the Ivosidenib concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Measurement of 2-Hydroxyglutarate (2-HG) by LC-MS/MS
This method provides a sensitive and specific quantification of 2-HG levels in biological samples.
Principle: 2-HG is extracted from cells, plasma, or tissues and then derivatized to enhance its chromatographic separation and mass spectrometric detection. The derivatized 2-HG is then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Biological samples (e.g., cell pellets, plasma, tissue homogenates)
-
Internal standard (e.g., 13C-labeled 2-HG)
-
Extraction solvent (e.g., methanol/water)
-
Derivatization agent (e.g., diacetyl-L-tartaric anhydride - DATAN)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
For cells, lyse the cells and extract metabolites using a cold extraction solvent.
-
For plasma or tissue, perform a protein precipitation step followed by metabolite extraction.
-
Add a known amount of internal standard to each sample.
-
-
Derivatization:
-
Dry the extracted metabolites.
-
Reconstitute in a solution containing the derivatization agent (e.g., DATAN) and incubate to allow the reaction to proceed.
-
-
LC-MS/MS Analysis:
-
Inject the derivatized samples onto an appropriate LC column for separation.
-
Perform mass spectrometric detection using selected reaction monitoring (SRM) to specifically detect and quantify the derivatized 2-HG and the internal standard.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of 2-HG.
-
Quantify the 2-HG concentration in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
-
Clinical Efficacy and Resistance Mechanisms
Clinical Activity of Ivosidenib
Clinical trials have demonstrated the efficacy of Ivosidenib in patients with IDH1-mutant cancers. The pivotal Phase 1 study (NCT02074839) showed significant clinical activity in patients with relapsed or refractory AML.
| Patient Population | Response Metric | Value | Reference |
| Relapsed/Refractory AML | Overall Response Rate (ORR) | 41.6% | |
| Relapsed/Refractory AML | Complete Remission (CR) + CR with partial hematologic recovery (CRh) | 31.8% | |
| Relapsed/Refractory AML | Median Duration of CR+CRh | 8.2 months | |
| Relapsed/Refractory Myelodysplastic Syndrome (MDS) | Complete Response (CR) | 38.9% | |
| Relapsed/Refractory Myelodysplastic Syndrome (MDS) | Objective Response Rate (ORR) | 83.3% |
Mechanisms of Resistance
Despite the durable responses observed in some patients, resistance to Ivosidenib can develop through various mechanisms. Understanding these resistance pathways is crucial for the development of subsequent therapeutic strategies.
-
Secondary Mutations in IDH1: Acquired mutations at the dimer interface of the IDH1 enzyme can prevent Ivosidenib from binding effectively.
-
Activation of Parallel Signaling Pathways: Upregulation of other oncogenic pathways, such as the receptor tyrosine kinase (RTK) pathway (e.g., through mutations in FLT3, RAS), can bypass the effects of IDH1 inhibition.
-
Clonal Evolution: The selection and expansion of pre-existing subclones that do not harbor the IDH1 mutation or have other resistance mechanisms.
Conclusion
(R,S)-Ivosidenib represents a significant advancement in the targeted therapy of IDH1-mutant cancers. Its mechanism of action, centered on the specific inhibition of the mutant IDH1 enzyme and the subsequent reduction of the oncometabolite 2-HG, leads to the reversal of epigenetic dysregulation and the induction of cellular differentiation. The quantitative data and experimental protocols presented in this guide provide a comprehensive technical resource for researchers and drug development professionals working to further understand and build upon the therapeutic potential of targeting mutant IDH1. Future research will likely focus on overcoming resistance mechanisms and exploring rational combination therapies to enhance the clinical benefit of Ivosidenib.
References
- 1. Identification and characterization of isocitrate dehydrogenase 1 (IDH1) as a functional target of marine natural product grincamycin B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Utility of Ivosidenib in the Treatment of IDH1-Mutant Cholangiocarcinoma: Evidence To Date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ivosidenib, an IDH1 inhibitor, in a patient with recurrent, IDH1-mutant glioblastoma: a case report from a Phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isocitrate Dehydrogenase 1 Mutation and Ivosidenib in Patients With Acute Myeloid Leukemia: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
